2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline
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Overview
Description
2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties.
1,3,4-Oxadiazole: Similar to 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline but with different substitution patterns.
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A related compound with a hydroxyl group instead of an aniline moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring and an aniline moiety makes it a versatile compound for various applications .
Properties
CAS No. |
88499-54-1 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)6-8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3 |
InChI Key |
FPJZCDRDQUCBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CC2=CC=CC=C2N |
Origin of Product |
United States |
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